Afovirsen sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

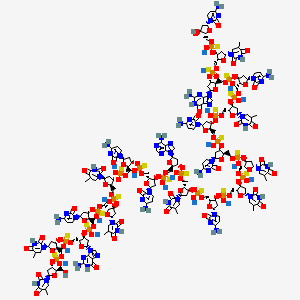

Afovirsen sodium (ISIS 2105) is a 20-mer phosphorothioate antisense oligonucleotide designed to inhibit the expression of a gene product critical for the replication of human papillomavirus (HPV) types 6 and 11, which are associated with genital warts. As a phosphorothioate-modified oligonucleotide, it replaces non-bridging oxygen atoms in the DNA backbone with sulfur, enhancing nuclease resistance and prolonging its biological activity . Currently in phase II clinical trials, this compound represents a targeted therapeutic approach for HPV-induced pathologies by selectively blocking viral mRNA translation .

Preparation Methods

Chemical Synthesis of Fomivirsen Sodium

Solid-Phase Oligonucleotide Synthesis

Fomivirsen sodium is synthesized via solid-phase oligonucleotide synthesis (SPOS), a method optimized for producing phosphorothioate-modified sequences. The 21-mer oligonucleotide sequence (5'-GCG TTT GCT CTT CTT CTT GCG-3') is assembled using controlled pore glass (CPG) beads as the solid support . Each nucleotide addition follows a cyclical process:

-

Deprotection : Removal of the 5'-dimethoxytrityl (DMT) group using trichloroacetic acid (TCA).

-

Coupling : Activation of the incoming phosphoramidite monomer with tetrazole, facilitating its attachment to the growing chain.

-

Capping : Acetylation of unreacted hydroxyl groups to prevent truncated sequences.

-

Oxidation/Sulfurization : Substitution of the phosphate oxygen with sulfur using a 0.02 M solution of 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) to form the phosphorothioate backbone .

This process ensures high coupling efficiency (>99% per step) and minimizes deletion sequences.

Post-Synthetic Processing

Following synthesis, the oligonucleotide is cleaved from the CPG support using aqueous ammonium hydroxide, simultaneously removing protecting groups from nucleobases (benzoyl for adenine/cytosine and isobutyryl for guanine). The crude product undergoes filtration to remove residual CPG beads, yielding a solution containing the full-length oligonucleotide and shorter failure sequences .

Purification and Analytical Characterization

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to isolate fomivirsen sodium from impurities. A C18 column with a gradient elution of acetonitrile (15–35%) in 0.1 M triethylammonium acetate (TEAA) buffer (pH 7.0) achieves baseline separation of the full-length product (retention time: ~18 minutes) from truncated species . Post-purification, desalting via size-exclusion chromatography ensures removal of residual TEAA and acetonitrile.

Analytical Confirmation

-

Mass Spectrometry : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (7,122 Da) .

-

UV Spectroscopy : Quantification at 260 nm (extinction coefficient: 210,000 M⁻¹cm⁻¹) verifies concentration .

-

Capillary Gel Electrophoresis (CGE) : Resolves oligonucleotide fragments, ensuring ≥95% purity .

Formulation and Stabilization

Solution Preparation

Fomivirsen sodium is formulated as a sterile, preservative-free solution for intravitreal injection. Each milliliter contains:

| Component | Concentration | Function |

|---|---|---|

| Fomivirsen sodium | 6.6 mg | Active ingredient |

| Sodium chloride | 8.0 mg | Tonicity adjuster |

| Sodium bicarbonate | 2.2 mg | pH buffering |

| Sodium carbonate | 0.3 mg | pH buffering |

| Water for injection | q.s. to 1 mL | Solvent |

The solution is adjusted to pH 8.7 using sodium hydroxide or hydrochloric acid, optimizing stability and compatibility with ocular tissues .

Sterilization and Filtration

Quality Control and Stability

Release Testing

Batch release requires compliance with stringent specifications:

| Parameter | Specification | Method |

|---|---|---|

| Appearance | Clear, colorless solution | Visual inspection |

| pH | 8.5–9.0 | Potentiometry |

| Osmolality | 280–300 mOsm/kg | Freezing point depression |

| Sterility | No microbial growth | USP <71> |

| Endotoxins | <0.5 EU/mL | Limulus amebocyte lysate |

Stability Profile

Fomivirsen sodium remains stable for 36 months at 2–8°C. Accelerated stability studies (25°C/60% RH for 6 months) show no significant degradation, with >90% intact oligonucleotide confirmed by ion-pair HPLC .

Challenges in Manufacturing

Particulate Control

Strict adherence to filtration protocols (5 μm filter needles) mitigates risks of intravitreal particulates, which could provoke inflammation or occlusion .

Chemical Reactions Analysis

ISIS 2105 primarily undergoes hydrolysis and enzymatic degradation. The phosphorothioate backbone provides increased resistance to nucleases compared to unmodified oligonucleotides. Common reagents used in the synthesis and modification of ISIS 2105 include phosphoramidites, sulfurizing agents, and various protecting groups . The major products formed from these reactions are the desired oligonucleotide sequences with phosphorothioate linkages .

Scientific Research Applications

ISIS 2105 has several scientific research applications, particularly in the fields of virology, oncology, and gene therapy. It is used to inhibit the expression of specific genes by binding to their corresponding messenger RNA (mRNA) and preventing translation. This mechanism is particularly useful in studying gene function and developing targeted therapies for diseases caused by overexpression or mutation of specific genes . In medicine, ISIS 2105 is being investigated for its potential to treat HPV-induced genital warts and other viral infections . Additionally, it has applications in cancer research, where it is used to downregulate oncogenes and study their role in tumor growth and progression .

Mechanism of Action

ISIS 2105 exerts its effects through an antisense mechanism. It binds to the mRNA of the target gene, forming a double-stranded complex that prevents the mRNA from being translated into protein. This binding can also trigger the degradation of the mRNA by ribonuclease H, further reducing the levels of the target protein . The primary molecular target of ISIS 2105 is the E2 gene of human papillomavirus-6 and human papillomavirus-11, which is essential for viral replication and maintenance .

Comparison with Similar Compounds

Afovirsen sodium belongs to the phosphorothioate antisense oligonucleotide (PS-ASO) class. Its pharmacokinetic and pharmacodynamic properties have been compared with three other structurally similar PS-ASOs of comparable length (20–22 nucleotides) in preclinical studies. Below is a detailed analysis:

Key Comparative Parameters

Critical Findings

Sequence-Specific Effects : Despite identical backbone chemistry, this compound exhibited distinct uptake and stability profiles compared to other PS-ASOs. For example, its degradation pattern in HeLa cells differed due to sequence-specific exonuclease susceptibility .

Assay Conditions : Cellular uptake and stability were highly sensitive to experimental variables (e.g., serum-containing media reduced uptake by 30–50% for all PS-ASOs) .

In Vitro vs. In Vivo Discrepancies : While this compound showed rapid degradation in vitro, in vivo studies demonstrated prolonged stability, highlighting limitations in extrapolating cell culture data to clinical settings .

Mechanistic Insights

- Metabolic Pathways : this compound underwent 3’-exonuclease cleavage in vitro, whereas other PS-ASOs showed 5’-end degradation, suggesting sequence-driven susceptibility .

Research Implications

The comparative data underscore the following:

Design Optimization : Sequence modifications (e.g., terminal nucleotide chemistry) could mitigate rapid degradation observed in this compound.

Clinical Translation : In vitro models may underestimate PS-ASO stability, necessitating robust in vivo pharmacokinetic studies.

Targeted Delivery: Cell line-specific uptake variability (e.g., higher accumulation in keratinocytes) supports localized administration for HPV-related lesions .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to elucidate Afovirsen sodium’s molecular mechanism of action?

To determine the mechanism, employ surface plasmon resonance (SPR) assays to quantify binding affinity to target nucleic acids or proteins . Pair this with RNA interference (RNAi) knockdown of suspected pathways to confirm functional relevance in cellular models. Structural characterization via cryo-EM or X-ray crystallography can resolve binding conformations . Validate findings using dose-response assays in relevant in vitro systems (e.g., primary cell lines or organoids) to ensure reproducibility.

Q. Which in vitro assays are most reliable for assessing this compound’s bioactivity?

Standard assays include:

- Cell viability assays (MTT, ATP luminescence) to quantify cytotoxicity.

- qRT-PCR or RNA-Seq to measure target gene expression modulation.

- Fluorescent reporter systems (e.g., luciferase under target promoter control) for dynamic activity tracking. Include positive/negative controls (e.g., scrambled oligonucleotide controls) and triplicate technical replicates to minimize variability .

Q. How should researchers design dose-response studies for this compound?

Use logarithmic concentration ranges (e.g., 0.1–100 µM) to capture EC50/IC50 values. Account for sodium’s solubility and stability in buffer systems (e.g., PBS vs. serum-containing media). Monitor time-dependent effects by sampling at 24-, 48-, and 72-hour intervals. Prevalidate assays with a reference compound (e.g., a known antisense oligonucleotide) to ensure sensitivity .

Advanced Research Questions

Q. What strategies optimize this compound’s delivery in vivo or in resistant cell models?

Advanced delivery systems include:

- Lipid nanoparticles (LNPs) with ionizable cationic lipids to enhance endosomal escape.

- GalNAc conjugates for hepatocyte-specific targeting.

- pH-responsive polymers to improve tissue penetration. Validate delivery efficiency using confocal microscopy (e.g., fluorescently tagged Afovirsen) and quantify tissue biodistribution via LC-MS/MS .

Q. How can contradictory efficacy data across studies be systematically resolved?

Conduct a meta-analysis with the following steps:

- Define inclusion criteria : Peer-reviewed studies using standardized assays (e.g., EC50 < 10 µM).

- Adjust for variables : Dosage range, cell type (primary vs. immortalized), and sodium batch purity.

- Apply statistical rigor : Use random-effects models to account for inter-study heterogeneity . Address confounding factors (e.g., off-target effects) via RNA-Seq profiling of treated vs. untreated models .

Q. What methodologies are critical for assessing this compound’s off-target effects?

- Transcriptome-wide analysis : RNA-Seq to identify dysregulated genes beyond the primary target.

- Proteomic screening : Mass spectrometry to detect unintended protein interactions.

- In silico prediction tools : Use tools like BLAST or CLIP-Seq databases to predict sequence-specific off-target binding. Cross-validate findings with CRISPR-Cas9 knockout models to confirm causality .

Q. Data Contradiction & Validation

Q. What steps ensure reproducibility when replicating this compound studies?

- Document batch variability : Include Certificate of Analysis (CoA) for each sodium batch (e.g., HPLC purity >95%).

- Standardize protocols : Adopt MIAME (Minimum Information About a Microarray Experiment) guidelines for omics data .

- Share raw data : Deposit datasets in repositories like Gene Expression Omnibus (GEO) for independent validation .

Q. Methodological Considerations Table

Properties

CAS No. |

138330-98-0 |

|---|---|

Molecular Formula |

C192H231N57Na19O107P19S19 |

Molecular Weight |

6684 g/mol |

IUPAC Name |

nonadecasodium;1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C192H250N57O107P19S19.19Na/c1-79-46-238(184(271)221-163(79)252)144-27-89(108(55-250)318-144)338-358(281,377)300-64-117-98(36-146(327-117)240-48-81(3)165(254)223-186(240)273)353-372(295,391)317-74-127-106(44-154(337-127)248-77-207-157-161(248)217-174(202)219-172(157)261)355-373(296,392)307-63-116-94(32-141(326-116)235-23-15-133(198)214-181(235)268)343-363(286,382)310-68-121-104(42-152(331-121)246-54-87(9)171(260)229-192(246)279)352-371(294,390)312-70-123-101(39-149(333-123)243-51-84(6)168(257)226-189(243)276)349-368(291,387)304-60-113-91(29-138(323-113)232-20-12-130(195)211-178(232)265)340-360(283,379)302-58-111-95(33-142(321-111)236-24-16-134(199)215-182(236)269)344-364(287,383)315-72-125-105(43-153(335-125)247-76-206-156-159(201)204-75-205-160(156)247)354-374(297,393)313-71-124-102(40-150(334-124)244-52-85(7)169(258)227-190(244)277)350-369(292,388)305-61-114-93(31-140(324-114)234-22-14-132(197)213-180(234)267)342-362(285,381)309-67-120-103(41-151(330-120)245-53-86(8)170(259)228-191(245)278)351-370(293,389)311-69-122-100(38-148(332-122)242-50-83(5)167(256)225-188(242)275)348-367(290,386)303-59-112-90(28-137(322-112)231-19-11-129(194)210-177(231)264)339-359(282,378)301-57-110-92(30-139(320-110)233-21-13-131(196)212-179(233)266)341-361(284,380)308-66-119-99(37-147(329-119)241-49-82(4)166(255)224-187(241)274)347-366(289,385)306-62-115-96(34-143(325-115)237-25-17-135(200)216-183(237)270)345-365(288,384)316-73-126-107(45-155(336-126)249-78-208-158-162(249)218-175(203)220-173(158)262)356-375(298,394)314-65-118-97(35-145(328-118)239-47-80(2)164(253)222-185(239)272)346-357(280,376)299-56-109-88(251)26-136(319-109)230-18-10-128(193)209-176(230)263;;;;;;;;;;;;;;;;;;;/h10-25,46-54,75-78,88-127,136-155,250-251H,26-45,55-74H2,1-9H3,(H,280,376)(H,281,377)(H,282,378)(H,283,379)(H,284,380)(H,285,381)(H,286,382)(H,287,383)(H,288,384)(H,289,385)(H,290,386)(H,291,387)(H,292,388)(H,293,389)(H,294,390)(H,295,391)(H,296,392)(H,297,393)(H,298,394)(H2,193,209,263)(H2,194,210,264)(H2,195,211,265)(H2,196,212,266)(H2,197,213,267)(H2,198,214,268)(H2,199,215,269)(H2,200,216,270)(H2,201,204,205)(H,221,252,271)(H,222,253,272)(H,223,254,273)(H,224,255,274)(H,225,256,275)(H,226,257,276)(H,227,258,277)(H,228,259,278)(H,229,260,279)(H3,202,217,219,261)(H3,203,218,220,262);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,357?,358?,359?,360?,361?,362?,363?,364?,365?,366?,367?,368?,369?,370?,371?,372?,373?,374?,375?;;;;;;;;;;;;;;;;;;;/m0.................../s1 |

InChI Key |

ZWXNIBJNMPZZKZ-JILWZBBZSA-A |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=S)([O-])OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=S)([O-])OCC5C(CC(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)([O-])OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=CN=C2N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)O)[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=S)([O-])OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)OP(=S)([O-])OC[C@@H]5[C@H](C[C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)([O-])OC[C@@H]8[C@H](C[C@@H](O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=S)([O-])OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=S)([O-])OCC5C(CC(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)([O-])OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Synonyms |

afovirsen sodium |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.